

natural sources of 1,2-Laurin-3-Myristin

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Compound of Interest

Compound Name: *1,2-Dilauroyl-3-myristoyl-rac-glycerol*

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An In-depth Technical Guide to the Natural Sources of 1,2-Laurin-3-Myristin

Introduction

1,2-Laurin-3-Myristin, a specific triacylglycerol (TAG) containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position, is a lipid of interest for various research applications due to its defined structure. This technical guide provides a comprehensive overview of the known natural sources of 1,2-Laurin-3-Myristin, methodologies for its extraction and analysis, and quantitative data where available. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Natural Sources of 1,2-Laurin-3-Myristin

Scientific literature has identified 1,2-Laurin-3-Myristin in two primary natural sources:

- **Date Seed Oil (Phoenix dactylifera L.):** The oil extracted from the seeds of dates is a notable source of this triacylglycerol.[1][2] Date seed oil is rich in various fatty acids, with oleic acid and lauric acid being the most prominent.[3]
- **Human Breast Milk:** This complex biological fluid contains a diverse profile of lipids, including 1,2-Laurin-3-Myristin, which has been detected in both transitional and mature milk.[1][2]

While the presence of 1,2-Laurin-3-Myristin, also referred to as TG(12:0/12:0/14:0), is confirmed in these sources, specific quantitative data on its concentration is limited in publicly

available research. However, the general composition of triacylglycerols and fatty acids in these sources has been studied.

Quantitative Data

The precise concentration of 1,2-Laurin-3-Myristin in its natural sources is not extensively documented. The following tables summarize the general lipid composition of date seed oil and human milk, providing context for the environment in which this specific triglyceride is found.

Table 1: Fatty Acid Composition of Date Seed Oil (*Phoenix dactylifera* L.)

Fatty Acid	Chemical Formula	Percentage Range (%)
Oleic Acid	C18:1	40.8 - 50.2
Lauric Acid	C12:0	14.0 - 24.2
Myristic Acid	C14:0	9.0 - 12.6
Palmitic Acid	C16:0	9.0 - 11.6
Linoleic Acid	C18:2	7.1 - 10.7
Stearic Acid	C18:0	2.4 - 4.8

Data compiled from multiple sources investigating various date cultivars.[\[4\]](#)

Table 2: General Lipid Composition of Mature Human Milk

Lipid Class	Percentage of Total Lipids (%)	Notes
Triacylglycerols (TAGs)	~98%	The most abundant class, providing a significant energy source for infants.[5][6]
Phospholipids	0.5 - 1%	Includes phosphatidylcholine, phosphatidylethanolamine, sphingomyelin, and others.
Cholesterol	0.2 - 0.5%	Essential for membrane structure and precursor for steroid hormones.

Values represent approximate percentages and can vary based on maternal diet, lactation stage, and other factors.[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of triacylglycerols, including 1,2-Laurin-3-Myristin, from date seeds and human milk.

Protocol 1: Extraction and Analysis of Triglycerides from Date Seeds

1. Lipid Extraction (Soxhlet Method)

- Sample Preparation: Dry date seeds at 50°C for 12 hours and then grind them into a fine powder (1-2 mm particle size).
- Extraction:
 - Place approximately 15g of the powdered date seeds into a cellulose thimble.
 - Insert the thimble into a Soxhlet extractor.
 - Add n-hexane to the round-bottom flask.

- Heat the solvent and perform the extraction for 6-8 hours.
- After extraction, remove the solvent using a rotary evaporator at 40°C under vacuum to obtain the crude date seed oil.[\[7\]](#)[\[8\]](#)
- Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

2. Triglyceride Analysis (HPLC-MS)

- Sample Preparation: Dissolve a known amount of the extracted date seed oil in isopropanol or a chloroform/isopropanol mixture.[\[9\]](#)
- Chromatographic Separation:
 - System: High-Performance Liquid Chromatography (HPLC) system.
 - Column: A reverse-phase C18 column is suitable for separating triglycerides.
 - Mobile Phase: A gradient of acetonitrile and isopropanol/n-butanol can be employed to elute the nonpolar triglycerides.[\[9\]](#)
 - Flow Rate: Typically around 1 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) is effective for nonpolar molecules like triglycerides.[\[9\]](#)
 - Detection: A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used to identify and quantify the eluted triglycerides based on their mass-to-charge ratio.
 - Quantification: Identification of 1,2-Laurin-3-Myristin is based on its specific mass and fragmentation pattern. Quantification can be achieved by creating a calibration curve with a pure standard of 1,2-Laurin-3-Myristin.

Protocol 2: Extraction and Analysis of Triglycerides from Human Milk

1. Lipid Extraction (Folch Method)

- Sample Preparation: Thaw frozen human milk samples at room temperature.
- Extraction:
 - To 1 mL of human milk, add 8 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 5,500 x g for 15 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Re-extract the upper aqueous phase with 4 mL of the chloroform:methanol solution to maximize lipid recovery.
 - Combine the organic phases and dry the solvent under a stream of nitrogen at 30°C.
 - Reconstitute the dried lipid extract in a suitable solvent for analysis.

2. Triglyceride Analysis (UPLC-Q-TOF-MS)

- Sample Preparation: Dilute the reconstituted lipid extract to an appropriate concentration for injection.
- Chromatographic Separation:
 - System: Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.
 - Column: A C18 or similar nonpolar stationary phase.
 - Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol is commonly used.
- Mass Spectrometric Detection:

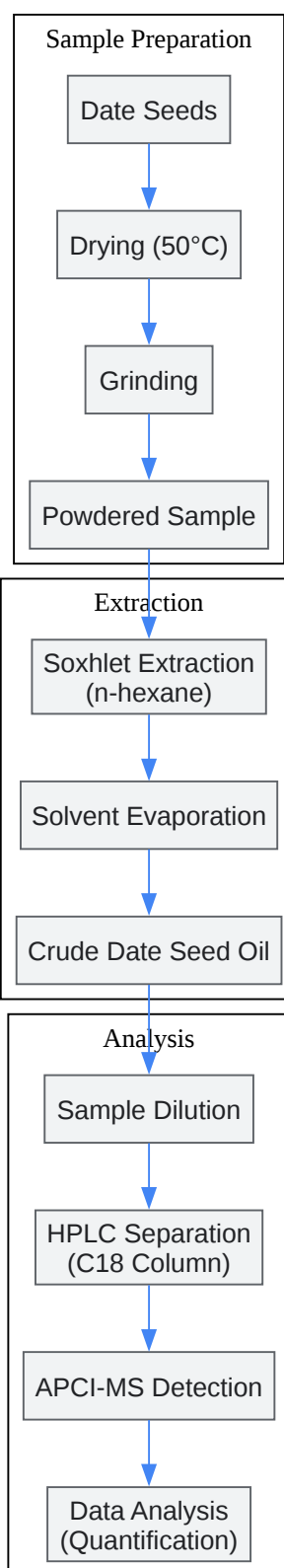
- Ionization: Electrospray Ionization (ESI) is often used for the analysis of lipids from biological matrices.
- Detection: A high-resolution mass spectrometer like a Q-TOF allows for accurate mass determination and structural elucidation through tandem MS (MS/MS).
- Quantification: Specific triglyceride isomers, including 1,2-Laurin-3-Myristin, can be identified and quantified by comparing their retention times and mass spectra to those of authentic standards.[\[10\]](#)[\[11\]](#)

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving 1,2-Laurin-3-Myristin. Research on the biological roles of individual triglycerides is an emerging field. However, it is known that alkylglycerols in breast milk can be metabolized by adipose tissue macrophages to produce platelet-activating factor (PAF), which in turn activates IL-6/STAT3 signaling to promote the development of beige adipose tissue in infants.[\[12\]](#) While 1,2-Laurin-3-Myristin is a diacylglycerol, this highlights the potential for specific milk lipids to have signaling roles. Further research is needed to elucidate any specific biological or signaling functions of 1,2-Laurin-3-Myristin.

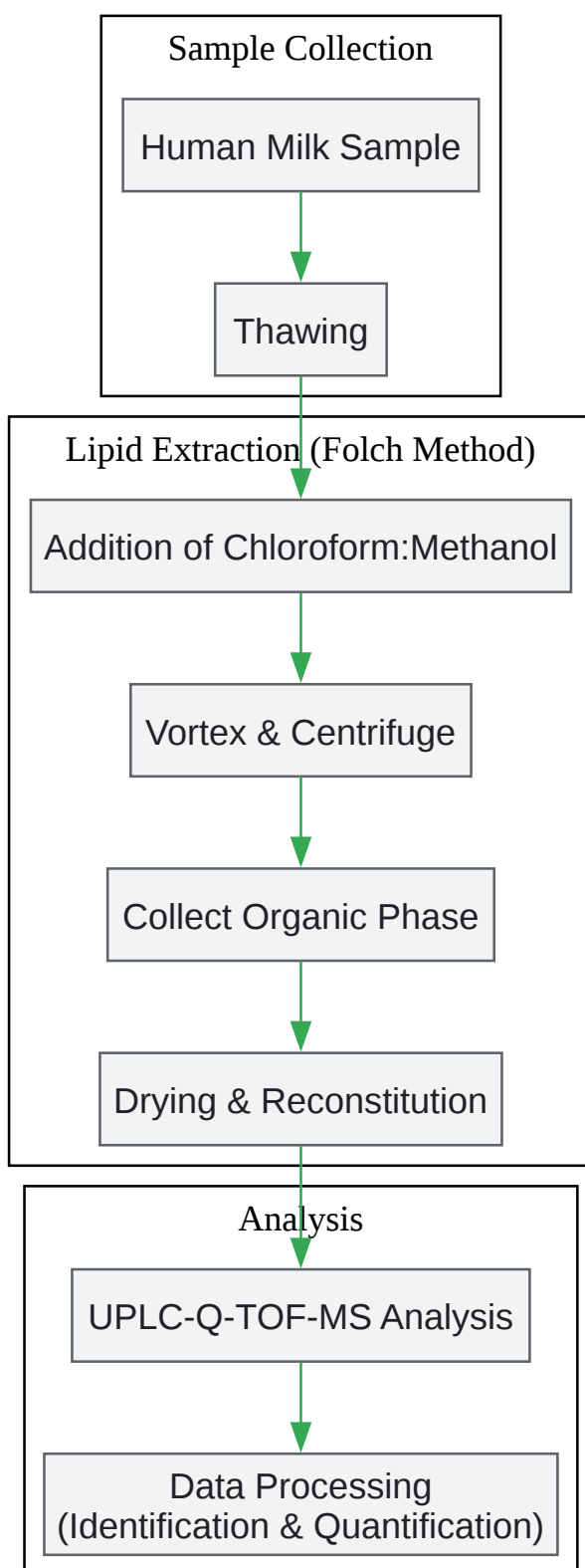
Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the extraction and analysis of 1,2-Laurin-3-Myristin from its natural sources.



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Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in date seed oil.



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Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in human milk.

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